1-Bromo-1-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-methylcyclobutane is an organic compound with the molecular formula C5H9Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a four-membered cyclobutane ring with a bromine atom and a methyl group attached to the same carbon atom. The presence of the bromine atom makes it a useful intermediate in various chemical reactions and industrial applications .
Preparation Methods
1-Bromo-1-methylcyclobutane can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E2) to form 1-methylcyclobutene.
Reduction Reactions: The compound can be reduced to 1-methylcyclobutane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
1-Bromo-1-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems.
Medicine: Although not directly used as a drug, its derivatives and analogs are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-methylcyclobutane in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions. These intermediates undergo further transformations to yield the final products. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
1-Bromo-1-methylcyclobutane can be compared with other similar compounds:
1-Bromo-2-methylcyclobutane: This compound has the bromine and methyl groups on adjacent carbon atoms, leading to different reactivity and steric effects.
1-Bromo-1-ethylcyclobutane: Here, the ethyl group replaces the methyl group, resulting in a larger substituent that affects the compound’s physical and chemical properties.
1-Chloro-1-methylcyclobutane: The chlorine atom replaces the bromine atom, leading to differences in reactivity due to the different electronegativities and bond strengths of chlorine and bromine.
Biological Activity
1-Bromo-1-methylcyclobutane (C5H9Br) is a brominated organic compound that has garnered attention in chemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C5H9Br
- Molecular Weight : 163.06 g/mol
- IUPAC Name : 1-(bromomethyl)-1-methylcyclobutane
- Canonical SMILES : CC1(CCC1)CBr
The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which acts as an electrophile. This property enables the compound to participate in nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon bonded to the bromine atom, leading to the formation of new compounds with potential biological activity.
Key Pathways
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse products that may exhibit different biological activities.
- Formation of Reactive Intermediates : The compound can generate reactive intermediates that may interact with biological macromolecules, potentially influencing cellular processes.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends for brominated compounds suggest that their absorption, distribution, metabolism, and excretion (ADME) are influenced by their chemical structure. The presence of the bromine atom may affect metabolic pathways and toxicity profiles.
Antimicrobial Activity
Research has indicated that brominated compounds can exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains in laboratory settings. A study highlighted the synthesis of a series of brominated compounds that demonstrated significant antibacterial activity against Gram-positive bacteria .
Insecticidal Properties
Brominated compounds have been explored for their potential as insecticides. The structure of this compound allows for modifications that enhance its bioactivity against pests. Case studies have indicated that certain derivatives possess insecticidal properties comparable to established insecticides .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some brominated compounds exhibit low toxicity at certain concentrations, further research is required to fully elucidate their safety and environmental impact .
Summary of Findings
Property | Details |
---|---|
Molecular Formula | C5H9Br |
Molecular Weight | 163.06 g/mol |
Mechanism | Nucleophilic substitution via electrophilic bromine |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Insecticidal Activity | Potential insecticide with modifications |
Toxicity | Low toxicity at certain concentrations |
Properties
IUPAC Name |
1-bromo-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWOFDDPACDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.